Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, enzyme modulators, and radiopharmaceuticals due to its versatility in further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The bromine atom at the para position of the benzyl group enhances its utility in halogen-bonding interactions and serves as a reactive site for subsequent derivatization.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWEEHYJRQGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Protection via Tert-Butyl Chloroformate
The foundational step involves protecting the secondary amine of 4-(4-bromobenzyl)piperidine using tert-butyl chloroformate (Boc₂O). This reaction is typically conducted under Schotten-Baumann conditions, where the amine reacts with Boc₂O in a biphasic system of water and dichloromethane (DCM). Triethylamine (TEA) serves as a base to scavenge hydrochloric acid generated during the reaction.
Reaction Conditions
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (2.2 equiv)
- Temperature: 0°C to room temperature (20–25°C)
- Time: 4–6 hours
The product, tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate, is isolated via aqueous workup, with yields averaging 70–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Alternative Pathways: Reductive Amination
An alternative route employs reductive amination between 4-bromobenzaldehyde and piperidine, followed by Boc protection. This method utilizes sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5 via acetic acid). While this approach avoids pre-functionalized piperidine derivatives, it introduces challenges in controlling regioselectivity, often yielding mixtures requiring rigorous purification.
Key Parameters
- Reducing Agent: NaBH₃CN (1.5 equiv)
- Acid Catalyst: Acetic acid (0.1 equiv)
- Yield: 60–75% after HPLC purification
Industrial Production Strategies
Large-Scale Boc Protection
Industrial synthesis prioritizes cost-efficiency and scalability. The Boc protection step is conducted in continuous-flow reactors to enhance mixing and heat transfer. Potassium carbonate replaces triethylamine as the base, reducing solvent consumption and simplifying waste management.
Process Optimization
- Reactors: Tubular flow reactors with static mixers
- Solvent: Toluene (recyclable)
- Temperature: 50–60°C
- Throughput: 50–100 kg/day
Post-reaction, the crude product is purified via crystallization from ethanol/water mixtures, achieving >99% purity without chromatography.
Catalytic Advances
Recent innovations employ phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate the reaction under mild conditions. This method reduces reaction times from hours to minutes while maintaining yields above 80%.
Reaction Optimization and Mechanistic Insights
Solvent and Base Screening
A systematic study compared solvents (DCM, THF, acetonitrile) and bases (TEA, DIPEA, Na₂CO₃) for Boc protection (Table 1).
Table 1: Solvent and Base Impact on Reaction Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 85 | 98 |
| THF | DIPEA | 78 | 97 |
| Acetonitrile | Na₂CO₃ | 65 | 95 |
DCM with TEA emerged as optimal, balancing reactivity and ease of purification.
Temperature-Dependent Kinetics
Kinetic profiling revealed a second-order dependence on both the amine and Boc₂O concentrations. Elevated temperatures (40°C) accelerated the reaction but risked tert-butyl group cleavage, necessitating precise thermal control.
Purification and Characterization
Chromatographic Techniques
Laboratory-scale purification employs silica gel chromatography with hexane/ethyl acetate (8:2 to 6:4 gradients). Analytical HPLC (C18 column, 254 nm) confirms purity (>98%), while ¹H NMR (CDCl₃) verifies structure:
Recrystallization Protocols
Industrial batches utilize ethanol/water (7:3) for recrystallization, yielding colorless crystals with melting points of 92–94°C.
Emerging Methodologies
Photocatalytic Approaches
Recent studies explore visible-light-mediated Boc protection using eosin Y as a photocatalyst. This method operates at ambient temperature, achieving 75% yield in 2 hours, though scalability remains unproven.
Enzymatic Protection
Preliminary work with lipases (e.g., Candida antarctica Lipase B) demonstrates selective Boc group installation under aqueous conditions, albeit with modest yields (50–60%).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or thiols, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, ketones, or carboxylic acids.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Differences :
- Reactivity: The bromobenzyl group enables selective cross-coupling, whereas sulfonamido or anilino groups favor hydrogen bonding in enzyme active sites.
Alkyl and Cyclic Substituents
Key Differences :
- Functional Groups : Azide and cyclopropane groups enable bioorthogonal chemistry, whereas styryl groups enhance π-π stacking in enzyme inhibition.
- Synthetic Routes : Photoredox catalysis (e.g., cyclopropane synthesis in ) contrasts with nucleophilic substitution used for bromobenzyl derivatives.
Biological Activity
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS No. 142355-81-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H23BrN2O2
- Molecular Weight : 365.27 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted at the 4-position with a bromobenzyl group, which is significant for its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly as kinase inhibitors and anti-cancer agents. For instance, studies have shown that related piperidine derivatives can inhibit specific kinases involved in cancer progression, such as the PbK family of serine/threonine kinases .
Table 1: Comparison of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | Current Study |
| 4PP-1 | Anti-TB | 6.3 | |
| Br-paroxetine | SERT Inhibitor | 40 | |
| Tert-butyl piperidin-4-ylcarbamate | Antimicrobial | TBD |
Anticancer Activity
This compound has shown promise in preliminary studies as an anticancer agent. Its structural analogs have been evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation and survival. The compound's effectiveness is potentially linked to its ability to interfere with kinase activity, which plays a crucial role in cancer cell signaling .
Antimicrobial Activity
The compound's derivatives have also been explored for antimicrobial properties. Research indicates that certain piperidine derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting a potential application in treating resistant bacterial infections . The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for enhanced potency.
Case Studies
A notable case study involved high-throughput screening of a library of compounds, including derivatives of piperidine, to identify those with anti-tuberculosis activity. The study indicated that modifications at the piperidine ring significantly influenced the biological activity, emphasizing the importance of structural variations in developing effective therapeutics .
Safety and Toxicology
Preliminary safety assessments indicate that this compound possesses harmful effects if ingested and can cause skin irritation . Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate, and how can reaction parameters be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromobenzyl groups can be introduced to the piperidine ring using Suzuki-Miyaura cross-coupling (if pre-functionalized) or alkylation under basic conditions. The tert-butyl carbamate (Boc) protecting group is often introduced early to stabilize the piperidine nitrogen .
- Optimization : Temperature control (e.g., 0–25°C for sensitive intermediates) and solvent selection (e.g., THF or DCM) are critical. Monitoring by TLC or HPLC ensures reaction completion. Yields can be improved by using anhydrous conditions and catalytic Pd or Cu for cross-coupling steps .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3) and aromatic protons (δ ~7.3–7.5 ppm for bromobenzyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C17H24BrNO2: ~361.08 [M+H]+) .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95% is typical for research-grade material) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes upon decomposition (e.g., HBr or NOx under strong heating) .
- Storage : Store in amber glass bottles at RT under inert gas (N2 or Ar) to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromobenzyl substituent influence the compound’s reactivity in transition-metal-catalyzed reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group, enabling cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing effect of the bromine enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attack. Steric hindrance from the tert-butyl group may slow reactions, requiring elevated temperatures (e.g., 80–100°C) .
- Case Study : In Pd-catalyzed arylations, the bromine can be replaced with aryl/heteroaryl groups, forming biaryl piperidine derivatives for medicinal chemistry applications .
Q. What strategies mitigate side reactions during Boc deprotection of this compound?
- Acidic Conditions : Use TFA/DCM (1:1 v/v) at 0°C to minimize carbocation formation and piperidine ring alkylation. Quench with cold NaHCO3 to neutralize excess acid .
- Alternative Methods : Employ HCl in dioxane (4 M) for milder deprotection. Monitor by NMR to confirm complete removal of the Boc group (disappearance of δ ~1.4 ppm tert-butyl signal) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Approach :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., kinases or GPCRs). The bromobenzyl group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) indicate strong affinity .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 97% purity for a bromobenzyloxy analog, while similar protocols for the target compound may yield 85–90% due to steric challenges. Resolution: Optimize stoichiometry (1.2 eq bromobenzyl reagent) and use phase-transfer catalysts .
- Stability Discrepancies : Some studies note decomposition at >100°C, while others suggest thermal stability up to 150°C. Resolution: Conduct TGA-DSC to determine exact decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
